molecular formula C25H26O6 B130715 6-O-Triphenylmethyl-D-glucopyranose CAS No. 67919-34-0

6-O-Triphenylmethyl-D-glucopyranose

Cat. No.: B130715
CAS No.: 67919-34-0
M. Wt: 422.5 g/mol
InChI Key: WMNZCEKHTHLIRQ-MLYSRARTSA-N
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Description

6-O-Triphenylmethyl-D-glucopyranose is a chemical compound with the molecular formula C25H26O6 and a molecular weight of 422.5 g/mol. It is a derivative of D-glucose, where the hydroxyl group at the 6th position is protected by a triphenylmethyl (trityl) group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions.

Mechanism of Action

Target of Action

This compound is a derivative of D-Glucose, which plays a crucial role in various biological processes, including energy production and cellular metabolism

Mode of Action

The triphenylmethyl group could potentially alter the compound’s interaction with these targets, leading to changes in cellular processes .

Biochemical Pathways

Given its structural similarity to glucose, it may influence pathways related to glucose metabolism, such as glycolysis or the pentose phosphate pathway

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-O-Triphenylmethyl-D-glucopyranose is currently limited. As a glucose derivative, it may share some pharmacokinetic properties with glucose, such as absorption in the gut and distribution throughout the body. The addition of the triphenylmethyl group could alter these properties, potentially affecting the compound’s bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. As a glucose derivative, it may have effects related to energy production and cellular metabolism. The specific effects would depend on the compound’s interaction with its targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with targets. Additionally, the compound’s effects could be influenced by the physiological environment, such as the metabolic state of the cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-O-Triphenylmethyl-D-glucopyranose can be synthesized from D-glucose through a series of chemical reactions. One common method involves the reaction of D-glucose with triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the trityl group selectively protecting the hydroxyl group at the 6th position of the glucose molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in cGMP (current Good Manufacturing Practice) facilities to meet the stringent requirements of pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

6-O-Triphenylmethyl-D-glucopyranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trityl group can be substituted with other protective groups or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or other acids to remove the trityl group and introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different protective groups or functional groups.

Scientific Research Applications

6-O-Triphenylmethyl-D-glucopyranose has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for hydroxyl groups in carbohydrate chemistry and organic synthesis.

    Biology: The compound is employed in the synthesis of carbohydrate-based polymers and as a chiral auxiliary in stereoselective synthesis.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    6-O-Trityl-D-glucose: Similar to 6-O-Triphenylmethyl-D-glucopyranose, this compound also features a trityl group protecting the hydroxyl group at the 6th position of glucose.

    6-O-Trityl-D-glucopyranose: Another closely related compound with similar protective properties.

Uniqueness

This compound is unique due to its specific protective group and the position of protection on the glucose molecule. This selective protection allows for precise control in synthetic reactions, making it a valuable tool in organic synthesis and carbohydrate chemistry.

Properties

IUPAC Name

(3R,4S,5S,6R)-6-(trityloxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c26-21-20(31-24(29)23(28)22(21)27)16-30-25(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-24,26-29H,16H2/t20-,21-,22+,23-,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNZCEKHTHLIRQ-MLYSRARTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H](C(O4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611377
Record name 6-O-(Triphenylmethyl)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67919-34-0
Record name 6-O-(Triphenylmethyl)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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